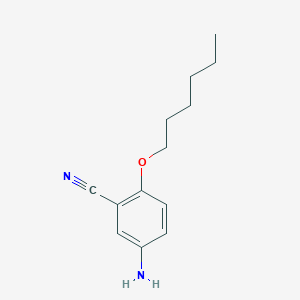
5-Amino-2-hexyloxybenzonitrile
Número de catálogo B8424327
Peso molecular: 218.29 g/mol
Clave InChI: PGWFPEMLRWEYTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07015218B1
Procedure details


To dimethylformamide solution (91 ml) containing 2-chloro-5-nitrobenzonitrile (18.2 g) and n-hexanol (11.2 g) was added sodium hydride (60% content, 4.8 g) under ice-cooling and the mixture was stirred for 1 h. The reaction mixture was added to water and extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (mobile phase: chloroform) to give 2-n-hexyloxy-5-nitrobenzonitrile (16.2 g). Then, ammonium chloride (0.2 g) and iron powder (1.6 g) were added to a mixed solvent of water (6.3 ml) and ethanol (17 ml), and the mixture was heated to 65° C. Then, the obtained ethanol solution (4 ml) containing 5-nitro-2-n-hexyloxybenzonitrile (16.2 g) was added dropwise thereto, and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated and the solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (mobile phase: chloroform) to give the title compound (6.0 g).




Name
ethanol
Quantity
4 mL
Type
reactant
Reaction Step Two

Name
5-nitro-2-n-hexyloxybenzonitrile
Quantity
16.2 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[NH4+].O.[CH2:4]([O:10][C:11]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:12]=1[C:13]#[N:14])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>[Fe].C(O)C>[NH2:19][C:16]1[CH:17]=[CH:18][C:11]([O:10][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[C:12]([CH:15]=1)[C:13]#[N:14] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
6.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
ethanol
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
5-nitro-2-n-hexyloxybenzonitrile
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)OCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at a refluxing temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (mobile phase: chloroform)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C(C#N)C1)OCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
